ABC294640 (Opaganib) is a first-in-class, orally bioavailable, small molecule inhibitor. [] It selectively targets sphingosine kinase-2 (SPHK2). [, , , ] ABC294640 exhibits anticancer and anti-inflammatory activity in numerous preclinical models. [] Scientific research suggests that ABC294640 modulates sphingolipid metabolism. [] The compound has been investigated in clinical trials for various conditions, including cancer and COVID-19. [, , , , , ]
ABC294640, also known as Opaganib, is a novel compound classified as a selective inhibitor of sphingosine kinase 2. This compound has garnered attention for its potential therapeutic applications, particularly in oncology. Sphingosine kinase 2 plays a significant role in sphingolipid metabolism, which is crucial for various cellular processes, including proliferation and apoptosis. By inhibiting this enzyme, ABC294640 aims to disrupt cancer cell survival mechanisms and enhance the efficacy of existing cancer therapies.
ABC294640 is classified as a sphingosine kinase 2 inhibitor. It falls under the broader category of antineoplastic agents due to its ability to inhibit tumor growth and induce apoptosis in cancer cells. Its mechanism of action involves the modulation of sphingolipid metabolism, which is increasingly recognized as a critical factor in cancer biology .
The synthesis of ABC294640 involves several organic chemistry techniques that ensure the compound's purity and efficacy. The detailed synthetic route typically includes:
The molecular structure of ABC294640 consists of a complex arrangement that facilitates its interaction with sphingosine kinase 2. The compound features a unique lipophilic tail that enhances its binding affinity to the target enzyme.
ABC294640 primarily acts through the inhibition of sphingosine kinase 2, leading to altered sphingolipid metabolism within cells. This inhibition results in decreased levels of sphingosine-1-phosphate, a potent signaling molecule that promotes cell survival and proliferation.
The reactions involved in the mechanism include:
ABC294640 exerts its effects primarily through the following mechanisms:
In preclinical models, treatment with ABC294640 has been associated with significant reductions in tumor volume and increased rates of apoptosis in various cancer cell lines .
Relevant analyses have demonstrated that ABC294640 maintains its integrity and activity under typical storage conditions used for pharmaceutical compounds .
ABC294640 has shown promise in several scientific applications:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3